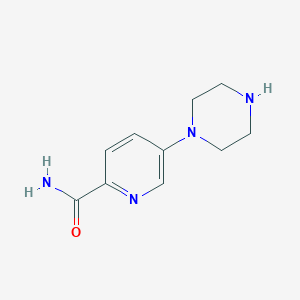
2-Bromo-5-fluorocinnamic acid
Vue d'ensemble
Description
2-Bromo-5-fluorocinnamic acid is a chemical compound with the molecular formula C9H6BrFO2 . It has an average mass of 245.045 Da and a monoisotopic mass of 243.953506 Da . It is a white to light yellow crystal powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a fluorine atom (F), nine carbon atoms ©, six hydrogen atoms (H), and two oxygen atoms (O) . The linear formula of this compound is BrC6H3(F)CH=CHCO2H .Physical and Chemical Properties Analysis
This compound has a boiling point of 188-192°C . It is a solid at room temperature and should be stored in a sealed container in a dry environment . The compound has a density of 1.6228 (rough estimate) and a refractive index of 1.4240 (estimate) .Applications De Recherche Scientifique
Synthesis and Derivatives Development
2-Bromo-5-fluorocinnamic acid serves as a crucial intermediate in the synthesis of various organic compounds, demonstrating its versatility in organic synthesis. For instance, it has been employed in the creation of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through processes involving ortho-lithiation and Suzuki reactions. These synthetic pathways highlight the compound's utility in constructing complex molecular structures with potential applications in medicinal chemistry and materials science (Sutherland & Gallagher, 2003).
Biocide Potentiation
In the realm of microbiology, derivatives of cinnamic acid, including those with fluorine substituents, have been explored for their potential to potentiate the effects of biocides. Research focusing on the combination of cinnamic acid derivatives with common biocides has uncovered synergistic effects that enhance antimicrobial efficacy against various bacterial strains. This suggests a promising avenue for the development of more effective disinfection strategies and formulations, thereby contributing to public health and hygiene (Malheiro et al., 2019).
Environmental and Biodegradation Studies
Environmental studies have also benefited from the examination of fluorocinnamic acid derivatives. Specifically, investigations into the biodegradation of 4-fluorocinnamic acid (a compound closely related to this compound) have provided insights into microbial pathways capable of degrading such synthetic organic pollutants. These studies are pivotal for understanding how complex organic compounds can be broken down in wastewater treatment processes, highlighting the environmental relevance of bromo-fluorocinnamic acid derivatives (Amorim et al., 2013).
Palladium-Catalyzed Reactions
The application of this compound in palladium-catalyzed reactions has facilitated the stereoselective formation of valuable organic products. For example, the stereoconvergent formylation of β-bromo-β-fluorostyrenes, leading to the generation of (Z)-α-fluorocinnamic aldehydes and alcohols, underscores the compound's utility in organic synthesis. Such transformations are instrumental in the synthesis of complex molecules with defined stereochemistry, which is critical in drug development and synthetic chemistry (Zemmouri et al., 2011).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives synthesized from this compound has revealed potential for these compounds in combating microbial infections. The synthesis and evaluation of various derivatives have shown significant antimicrobial activities, suggesting that modifications to the cinnamic acid backbone can lead to promising antimicrobial agents. This opens up new possibilities for the development of novel antimicrobials to address the growing issue of antibiotic resistance (Mohammed et al., 2017).
Safety and Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-(2-bromo-5-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWFJLNOEZAVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262705 | |
| Record name | 3-(2-Bromo-5-fluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-70-1 | |
| Record name | 3-(2-Bromo-5-fluorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromo-5-fluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


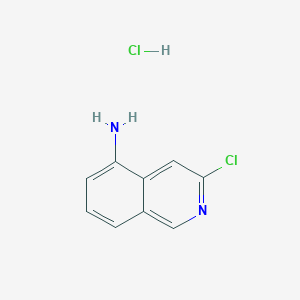
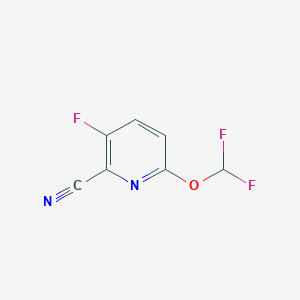
![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)
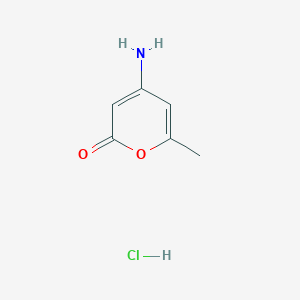
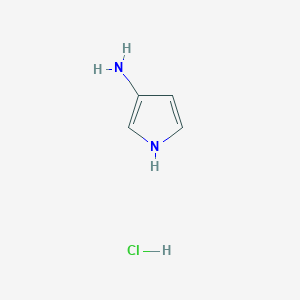
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)
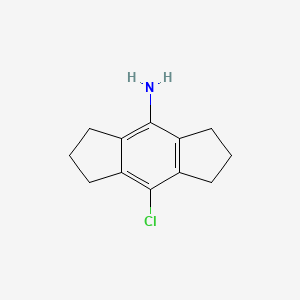

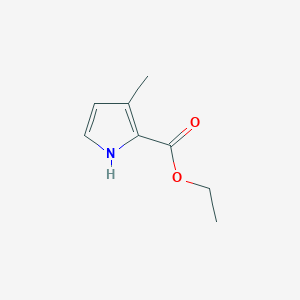
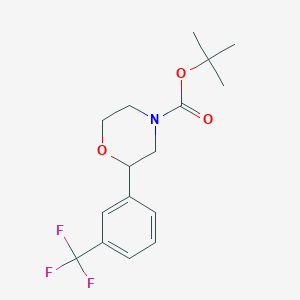
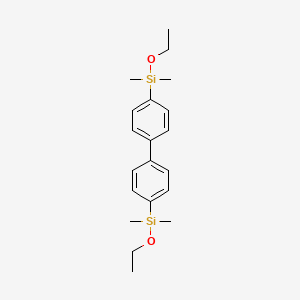
![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)
